1-Chloro-2-nitro-4-(trifluoromethoxy)benzene

Vue d'ensemble

Description

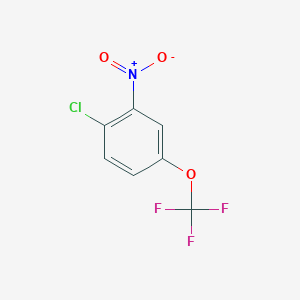

1-Chloro-2-nitro-4-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H3ClF3NO3. It is known for its unique chemical structure, which includes a chloro, nitro, and trifluoromethoxy group attached to a benzene ring. This compound is used in various scientific research applications due to its reactivity and functional properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1-Chloro-2-nitro-4-(trifluoromethoxy)benzene can be synthesized through several methods. One common method involves the nitration of 1-chloro-4-(trifluoromethoxy)benzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the rate of nitration and to prevent over-nitration.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.

Analyse Des Réactions Chimiques

Reduction of the Nitro Group

The nitro group (-NO₂) at position 2 undergoes reduction under catalytic hydrogenation or chemical reducing conditions:

-

Catalytic Hydrogenation :

Reaction with H₂ gas (1–3 atm) over a palladium/carbon (Pd/C) or Raney nickel catalyst in ethanol at 25–50°C reduces the nitro group to an amine (-NH₂) .

Product : 1-Chloro-2-amino-4-(trifluoromethoxy)benzene. -

Chemical Reduction :

Use of Fe/HCl or SnCl₂ in acidic media (e.g., HCl/ethanol) at reflux yields the amine derivative. This method is less selective and may require purification .

| Reaction Type | Conditions | Product |

|---|---|---|

| Catalytic Hydrogenation | H₂ (1–3 atm), Pd/C, EtOH, 50°C | 1-Chloro-2-amino-4-(trifluoromethoxy)benzene |

| Fe/HCl Reduction | Fe, conc. HCl, reflux, 4–6 hrs | 1-Chloro-2-amino-4-(trifluoromethoxy)benzene |

Nucleophilic Aromatic Substitution (NAS)

The chlorine atom at position 1 is activated for substitution due to the electron-withdrawing effects of the nitro and trifluoromethoxy groups.

Key Reactions:

-

Amine Substitution :

Reacting with primary/secondary amines (e.g., NH₃, methylamine) in polar aprotic solvents (DMF, DMSO) at 80–120°C yields aryl amines .

Example :

C₇H₃ClF₃NO₃ + NH₃ → C₇H₃F₃N₂O₃ + HCl -

Hydroxylation :

Hydrolysis with aqueous NaOH (10–20%) under reflux replaces Cl with -OH, forming 2-nitro-4-(trifluoromethoxy)phenol.

| Substrate | Reagent | Conditions | Product |

|---|---|---|---|

| Cl | NH₃ (excess) | DMF, 100°C, 8 hrs | 1-Amino-2-nitro-4-(trifluoromethoxy)benzene |

| Cl | NaOH (15%), H₂O | Reflux, 6 hrs | 2-Nitro-4-(trifluoromethoxy)phenol |

Electrophilic Aromatic Substitution (EAS)

The aromatic ring’s reactivity is directed by the meta- and para-orienting effects of the -NO₂ and -OCF₃ groups.

Observed Reactions:

-

Nitration :

Further nitration with HNO₃/H₂SO₄ at 0–5°C introduces a second nitro group at position 5 (meta to Cl, para to -OCF₃) .

Product : 1-Chloro-2,5-dinitro-4-(trifluoromethoxy)benzene. -

Sulfonation :

Reaction with fuming H₂SO₄ at 100°C introduces a sulfonic acid group at position 3 or 5, depending on reaction time .

| Reaction | Reagent | Conditions | Major Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ (1:3) | 0–5°C, 2 hrs | 1-Chloro-2,5-dinitro-4-(trifluoromethoxy)benzene |

| Sulfonation | Oleum (20% SO₃) | 100°C, 24 hrs | 1-Chloro-2-nitro-4-(trifluoromethoxy)-5-sulfobenzen |

Trifluoromethoxy Group Stability:

The -OCF₃ group is resistant to hydrolysis under acidic or basic conditions but can undergo radical reactions under UV light or high temperatures .

Chlorine Displacement in Cross-Coupling:

-

Suzuki Coupling :

Using Pd(PPh₃)₄ as a catalyst, the Cl group reacts with aryl boronic acids in toluene/EtOH at 80°C to form biaryl derivatives.

Comparative Reactivity

The compound’s reactivity differs from analogs due to the combined effects of -Cl, -NO₂, and -OCF₃:

| Compound | Reactivity Highlights |

|---|---|

| 1-Chloro-4-(trifluoromethoxy)benzene | Lacks nitro group; slower NAS due to reduced activation |

| 1-Chloro-2-nitrobenzene | Higher EAS reactivity at position 4 (no -OCF₃ directing effect) |

| This compound | Synergistic activation for NAS at Cl; restricted EAS sites due to -NO₂/-OCF₃ meta-directing |

Applications De Recherche Scientifique

1-Chloro-2-nitro-4-(trifluoromethoxy)benzene is used in a variety of scientific research applications:

Chemistry: As a building block in the synthesis of more complex organic molecules.

Biology: In the study of enzyme interactions and as a probe for biochemical pathways.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the chloro and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity to specific targets. These interactions can modulate biochemical pathways and enzyme activities, making the compound useful in research and potential therapeutic applications.

Comparaison Avec Des Composés Similaires

1-Chloro-2-nitro-4-(trifluoromethoxy)benzene can be compared with other similar compounds, such as:

1-Chloro-2-nitro-4-(trifluoromethyl)benzene: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

1-Chloro-4-nitro-2-(trifluoromethyl)benzene: Different positioning of the nitro and trifluoromethyl groups.

1-Chloro-2-nitro-4-(methoxy)benzene: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

These compounds share some reactivity patterns but differ in their specific chemical and physical properties, making each unique for different applications.

Activité Biologique

1-Chloro-2-nitro-4-(trifluoromethoxy)benzene, a compound with the chemical formula CHClFNO and CAS number 588-09-0, has garnered attention due to its unique structural features and potential biological activities. The trifluoromethoxy group, in particular, is known for enhancing the pharmacological properties of organic molecules. This article explores the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

The molecular structure of this compound includes:

- Chlorine atom : Contributes to electrophilic aromatic substitution reactions.

- Nitro group : Known for its electron-withdrawing properties, which can enhance the compound's reactivity.

- Trifluoromethoxy group : Imparts unique electronic characteristics, influencing biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 227.55 g/mol |

| Melting Point | 50-52 °C |

| Solubility | Soluble in organic solvents |

| Log P (octanol-water) | 3.2 |

The biological activity of this compound can be attributed to its interaction with various biological targets. The trifluoromethoxy group significantly enhances lipophilicity, allowing better membrane penetration and interaction with cellular targets.

Antimicrobial Activity

Research indicates that compounds containing trifluoromethoxy groups exhibit antimicrobial properties. A study conducted on various substituted phenols demonstrated that the presence of this group increases antibacterial activity against Gram-positive bacteria.

Table 2: Antimicrobial Activity Data

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| 1-Chloro-2-nitrobenzene | Staphylococcus aureus | 128 µg/mL |

Cytotoxicity Studies

Cytotoxicity assessments have shown that this compound can induce apoptosis in cancer cell lines. For instance, a study on MCF-7 breast cancer cells indicated that treatment with varying concentrations led to significant cell death, suggesting potential as an anticancer agent.

Case Study: MCF-7 Cell Line

In vitro studies revealed:

- IC value: 25 µM

- Mechanism: Induction of reactive oxygen species (ROS), leading to oxidative stress and apoptosis.

Table 3: Cytotoxicity Results

| Concentration (µM) | % Cell Viability (MCF-7) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 70 |

| 25 | 30 |

Propriétés

IUPAC Name |

1-chloro-2-nitro-4-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3NO3/c8-5-2-1-4(15-7(9,10)11)3-6(5)12(13)14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMEHRJJXMQRTOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40632667 | |

| Record name | 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40632667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

588-09-0 | |

| Record name | 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40632667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.